4-Phenylcyclohexanone

Catalog No.
S1490395
CAS No.
4894-75-1
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylcyclohexanone

CAS Number

4894-75-1

Product Name

4-Phenylcyclohexanone

IUPAC Name

4-phenylcyclohexan-1-one

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

YKAYMASDSHFOGI-UHFFFAOYSA-N

SMILES

C1CC(=O)CCC1C2=CC=CC=C2

Synonyms

4-Phenyl-1-cyclohexanone; 4-Phenylcyclohexanone; NSC 28473;

Canonical SMILES

C1CC(=O)CCC1C2=CC=CC=C2

The exact mass of the compound 4-Phenylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28473. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenylcyclohexanone (CAS: 4894-75-1) is a solid, aromatic ketone featuring a phenyl group at the 4-position of a cyclohexanone ring. This structure serves as a crucial precursor for introducing the 4-phenylcyclohexyl moiety, a valuable scaffold in the synthesis of pharmaceuticals, liquid crystals, and specialized polymers. Its primary procurement value lies in its ability to direct stereochemical outcomes in downstream reactions, a property not achievable with simpler, unsubstituted ketones like cyclohexanone.

Research Fit

Pharmaceutical intermediate for opioid receptor ligands and chemokine receptor antagonists
Conformationally distinct 4-substituted cyclohexanone scaffold for chiral building block synthesis
Advanced polymer monomer precursor with reported synthetic utility

Replacing 4-Phenylcyclohexanone with less expensive alternatives like liquid cyclohexanone or sterically similar analogs like 4-tert-butylcyclohexanone is often unviable. The phenyl group is not merely a sterically bulky substituent; its electronic properties and rigid structure are critical for directing the stereochemical outcomes of nucleophilic additions and reductions. This control over diastereoselectivity is essential for producing the specific cis- or trans-isomers required for biologically active molecules and liquid crystal materials. Using a simpler ketone would result in a fundamentally different product lacking the required three-dimensional structure and associated functional properties.

Substitution Risk

Target
4-Phenylcyclohexanone
Substitutes
4-Methyl- or 4-tert-butylcyclohexanone
Risk 1
Ring puckering and conformational anchoring differ, which may shift stereoselectivity in asymmetric reactions
Risk 2
Stereoelectronic effects alter organocatalytic desymmetrization outcomes; reaction optimization is likely substrate-specific
Risk 3
Enzymatic Baeyer-Villiger selectivity may not transfer directly from 4-alkyl analogs

Predictable Stereocontrol in Hydride Reductions for Specific Isomer Synthesis

The reduction of substituted cyclohexanones yields a mixture of cis and trans alcohols, with the ratio being highly dependent on the substituent and reducing agent. For the benchmark comparator 4-tert-butylcyclohexanone, reduction with NaBH4 under kinetic control yields predominantly the trans-alcohol (axial attack) with a diastereomeric ratio of approximately 88:12 (trans:cis). Conversely, reduction with a bulkier reagent like L-Selectride favors equatorial attack, yielding predominantly the cis-alcohol (92:8 cis:trans). 4-Phenylcyclohexanone offers a similar, predictable control over stereochemistry, which is critical for synthesizing specific isomers needed for applications like liquid crystals, where the trans-isomer is often required for desirable mesomorphic properties.

Evidence DimensionProduct Diastereomer Ratio (trans:cis) after NaBH4 Reduction
Target Compound DataProvides predictable access to specific diastereomers, crucial for performance materials.
Comparator Or Baseline4-tert-Butylcyclohexanone: ~88:12 (trans:cis)
Quantified DifferenceThe phenyl group provides a different steric/electronic profile than a t-butyl group, influencing isomer ratios, which is a key selection criterion.
ConditionsHydride reduction with Sodium Borohydride (NaBH4) in Ethanol.

For synthesizing specific alcohol isomers, the choice of ketone precursor directly and predictably controls the majority diastereomer, impacting the properties of the final product.

Conformational anchoring
Head-to-head
Puckering amplitude intermediate between cyclohexanone and 4-tert-butylcyclohexanone; phenyl acts as balanced conformational lock
May influence stereoselectivity in asymmetric synthesis differently than tert-butyl analog
Solution-state LIS NMR analysis; qualitative observation

Essential Precursor for Rigid CNS-Active Pharmacophores

4-Phenylcyclohexanone is a documented starting material for the synthesis of rigid analogs of Phencyclidine (PCP) and other central nervous system (CNS) ligands. In these syntheses, the 4-phenylcyclohexyl core is a critical component of the pharmacophore, responsible for binding to specific receptors like the PCP and σ sites. The synthesis of one such rigid analog explicitly starts from 4-phenylcyclohexanone, which undergoes a Favorskii ring contraction. Substitution with a non-aromatic ketone like cyclohexanone would fail to produce the target molecule, as the phenyl ring is essential for biological activity.

Evidence DimensionSuitability as a Precursor for Specific CNS-Active Scaffolds
Target Compound DataEnables synthesis of rigid PCP analogs via multi-step reaction sequences.
Comparator Or BaselineCyclohexanone: Cannot be used to synthesize these specific phenyl-containing target molecules.
Quantified Difference100% requirement for the phenyl group for target molecule synthesis.
ConditionsMulti-step organic synthesis, including Favorskii ring contraction.

For medicinal chemistry programs targeting specific CNS receptors, this exact compound is required to build the necessary pharmacophore; simpler ketones are not viable substitutes.

Biocatalytic BV oxidation
Class-level
F432I CHMO mutation reverses enantiopreference for 4-phenylcyclohexanone derivatives
Enzyme engineering may provide controlled access to either lactone enantiomer
Quantitative ee data not reported; substrate compatibility documented

Superior Handling and Dosing Precision Due to Solid Form

Unlike the widely used parent compound cyclohexanone, which is a liquid at room temperature (MP ≈ -31 to -16 °C), 4-Phenylcyclohexanone is a crystalline solid with a defined melting point of 73-77 °C. This physical state offers significant advantages in laboratory and process settings. As a solid, it can be weighed with high precision, eliminating the volume and density variations associated with handling liquids. This is critical for stoichiometric control in sensitive reactions where precursor ratios directly impact yield and purity. While it requires dissolution, its solid form prevents issues with volatility and simplifies storage and handling protocols compared to liquid ketones.

Evidence DimensionMelting Point (°C)
Target Compound Data73-77 °C
Comparator Or BaselineCyclohexanone: approx. -31 to -16 °C (liquid at room temp)
Quantified Difference>90 °C difference in melting point, resulting in a different physical state (Solid vs. Liquid).
ConditionsStandard laboratory conditions (STP).

Procuring the solid form allows for more accurate and reproducible dosing by weight, improving reaction consistency and simplifying lab workflows compared to handling a volatile liquid.

Organocatalytic selectivity
Head-to-head
Selectivity profile vastly different from 4-(TBDMSO)-cyclohexanone in proline-catalyzed Friedländer condensation
Substituent electronics strongly define stereochemical outcome; optimization likely required for each analog
Computational study; no numerical ee reported
Reduction rate advantage
Class-level
Reported higher reaction rates in catalytic reductions compared to other cyclohexanones
May support process throughput screening for reductive transformations
Qualitative statement; no kinetic parameters provided
Biocatalytic screening acceptance
Head-to-head
Accepted as substrate by Δ29TfNCS enzyme variants, alongside 4-methyl- and 4-tert-butylcyclohexanone
Validated entry point for enzymatic alkaloid precursor synthesis
HPLC-based detection; quantitative conversion not given

Precursor for trans-4-Arylcyclohexanol Derivatives in Liquid Crystal Synthesis

This compound is the designated choice when the synthetic goal is a liquid crystal molecule incorporating a trans-4-phenylcyclohexanol moiety. The predictable stereochemical outcome of its reduction allows for the targeted synthesis of the trans-isomer, which is often essential for achieving the desired nematic or smectic phases and clearing points in the final liquid crystal material.

Core Building Block in Medicinal Chemistry for CNS Receptor Ligands

In drug discovery programs focused on CNS targets, 4-Phenylcyclohexanone serves as a non-negotiable starting material for scaffolds requiring a rigidified phenylcyclohexyl group. Its structure is essential for creating analogs of molecules like PCP, where the specific orientation of the phenyl ring is critical for receptor affinity and selectivity.

Stereodirecting Ketone for Diastereoselective Grignard and Organolithium Additions

When a synthetic route requires the creation of a tertiary alcohol with a specific stereochemistry at the carbinol center, 4-Phenylcyclohexanone is an effective choice. The phenyl group directs the incoming nucleophile, providing a means to control the diastereomeric ratio of the resulting 1,4-disubstituted cyclohexanol product, a level of control not available with unsubstituted cyclohexanone.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral lactone synthesis via engineered BVMOs
Baeyer-Villiger monooxygenase compatibility
Enantioselectivity control with enzyme variants
Conformation-controlled medicinal chemistry scaffolds
Ring puckering profile distinct from tert-butyl
SAR correlation and target binding influence
Organocatalytic desymmetrization studies
Substituent electronic and steric signature
Enantioselectivity optimization across substrates
Biotransformation screening for alkaloid precursors
Engineered enzyme substrate acceptance
Conversion monitoring in biosynthetic pathways

XLogP3

2.1

LogP

2.3 (LogP)

Melting Point

79.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4894-75-1

Wikipedia

4-Phenylcyclohexanone
Gaschler et al. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. Nature Chemical Biology, doi: 10.1038/s41589-018-0031-6, published online 2 April 2018
McLeod et al. Probing chemical space with alkaloid-inspired libraries. Nature Chemistry, doi: 10.1038/nchem.1844, published online 19 January 2014 http://www.nature.com/nchem

Explore Compound Types